molecular formula C12H16F3N B1670338 Dexfenfluramine CAS No. 3239-44-9

Dexfenfluramine

Cat. No. B1670338
CAS RN: 3239-44-9
M. Wt: 231.26 g/mol
InChI Key: DBGIVFWFUFKIQN-VIFPVBQESA-N
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Description

Dexfenfluramine, marketed as dexfenfluramine hydrochloride under the name Redux, is a serotonergic anorectic drug . It reduces appetite by increasing the amount of extracellular serotonin in the brain . It is the d- enantiomer of fenfluramine and is structurally similar to amphetamine, but lacks any psychologically stimulating effects .


Synthesis Analysis

A new process for preparing the fenfluramine molecule or isomers thereof and/or analogs thereof has been reported . This synthesis can be adapted easily to produce fenfluramine instead of its dextrorotatory enantiomer .


Molecular Structure Analysis

Dexfenfluramine has a unique mechanism of action (MOA) among ASMs. Its primary MOA is currently described as dual-action sigma-1 receptor and serotonergic activity . At a synaptic and cellular level, FFA modulates serotonergic and σ1-related pathways .


Chemical Reactions Analysis

Dexfenfluramine binds to the serotonin reuptake pump . This causes inhibition of serotonin reuptake. The increased levels of serotonin lead to greater serotonin receptor activation which in turn leads to enhancement of serotoninergic transmission in the centers of feeding behavior located in the hypothalamus .


Physical And Chemical Properties Analysis

Dexfenfluramine has a chemical formula of C12H16F3N . It is well-absorbed from the gastrointestinal tract . The protein binding is 36% . The elimination half-life is 17-20 hours .

Scientific Research Applications

1. Cardiac Effects

  • Valvular Serotonin Receptors: Dexfenfluramine may interact with serotonin 5-HT(2B) receptors in heart valves, potentially contributing to valvular heart disease. This interaction could be a factor in the development of valvular lesions associated with the drug (Fitzgerald et al., 2000).
  • Pulmonary Hypertension: Research indicates that dexfenfluramine might affect the development of pulmonary hypertension through serotonin pathways. Activation of 5-HT2B receptors is suggested as a critical step in this process (Launay et al., 2002).

2. Neurological Applications

  • Temporal Lobe Epilepsy: Dexfenfluramine showed effectiveness in controlling drug-resistant seizures in a case of temporal lobe epilepsy, suggesting a potential role in epilepsy management (Grosso et al., 2001).

3. Metabolic and Endocrine Effects

  • Obesity Treatment: Dexfenfluramine, as an antiobesity agent, showed effects on weight control and hormone profiles in diet-induced obese mice, hinting at its complex influence on metabolism (Bush et al., 2006).
  • Hemodynamic and Metabolic Responses: In rats, dexfenfluramine induced metabolic and hemodynamic responses in white adipose tissue, indicating its role in energy metabolism regulation (Boschmann et al., 2001).

4. Serotonergic Actions

  • Platelet Serotonin Transport: Dexfenfluramine and its metabolite influenced serotonin transport in human platelets, providing insights into its serotonergic actions (Jagroop & Mikhailidis, 2000).

Safety And Hazards

Several side effects are frequently associated with the use of dexfenfluramine . These include headache, asthenia, abdominal pain, chills, accidental injury, infection, flu syndrome, back pain, fever, and allergic reactions . Cardiovascular side effects have also been reported .

properties

IUPAC Name

(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGIVFWFUFKIQN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025754
Record name Dexfenfluramine
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Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dexfenfluramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015322
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Solubility

2.15e-02 g/L
Record name Dexfenfluramine
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Mechanism of Action

Dexfenfluramine binds to the serotonin reuptake pump. This causes inhbition of serotonin reuptake. The increased levels of serotonin lead to greater serotonin receptor activation which in turn lead to enhancement of serotoninergic transmission in the centres of feeding behavior located in the hypothalamus. This suppresses the appetite for carbohydrates., The anorectic agent dexfenfluramine (dex) causes the development of primary pulmonary hypertension in susceptible patients by an unknown mechanism. We compared the effects of dex with those of its major metabolite, nordexfenfluamine (nordex), in the isolated perfused rat lung and in isolated rings of resistance pulmonary arteries. Nordex caused a dose-dependent and more intense vasoconstriction, which can be inhibited by the nonspecific 5-hydroxytryptamine type 2 (5-HT(2)) blocker ketanserin. Similarly a rise in cytosolic calcium concentration ([Ca(2+)](i)) in dispersed pulmonary artery smooth muscle cells (PASMCs) induced by nordex could be prevented by ketanserin. Unlike prior observations with dex, nordex did not inhibit K(+) current or cause depolarization in PASMCs. Removal of Ca(2+) from the tissue bath or addition of nifedipine (1 microM) reduced ring contraction to nordex by 60 +/- 9 and 63 +/- 4%, respectively. The addition of 2-aminoethoxydiphenyl borate (2-APB), a blocker of store-operated channels and the inositol 1,4,5-trisphosphate receptor, caused a dose-dependent decrease in the ring contraction elicited by nordex. The combination of 2-APB (10 microM) and nifedipine (1 microM) completely ablated the nordex contraction. Likewise the release of Ca(2+) from the sarcoplasmic reticulum by cyclopiazonic acid markedly reduced the nordex contraction while leaving the KCl contraction unchanged. We conclude that nordex may be responsible for much of the vasoconstriction stimulated by dex, through the activation of 5-HT(2) receptors and that the [Ca(2+)](i) increase in rat PASMCs caused by dex/nordex is due to both influx of extracellular Ca(2+) and release of Ca(2+) from the sarcoplasmic reticulum., Plasma levels of serotonin are elevated in primary pulmonary hypertension even after bilateral lung transplantation, suggesting a possible etiologic role. Serotonin is released primarily from the small intestine. Anorectic agents, such as dexfenfluramine, which can cause pulmonary hypertension, are known to inhibit potassium channels in vascular smooth muscle cells. We examined the hypothesis that dexfenfluramine may stimulate release of serotonin from the ileum by inhibition of K+ channels. In an isolated loop of rat ileum perfused with a physiological salt solution, the administration of dexfenfluramine, its major metabolite D-norfenfluramine, the potassium channel blocker 4-aminopyridine (5 mM), and caffeine (30 mM) increased serotonin levels in the venous effluent. Potassium chloride (60 mM) tended to increase serotonin levels. In genetically susceptible individuals, dexfenfluramine may induce pulmonary hypertension by increasing cytosolic calcium in enterochromaffin cells of the small intestine, thus releasing serotonin and causing vasoconstriction. This work indicates that dexfenfluramine and its major metabolite d-norfenfluramine can increase serotonin release from the small intestine.
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Product Name

Dexfenfluramine

CAS RN

3239-44-9
Record name Dexfenfluramine
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Record name Dexfenfluramine [INN:BAN]
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Record name Dexfenfluramine
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Record name Dexfenfluramine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,200
Citations
KA Bever, PJ Perry - American journal of health-system …, 1997 - academic.oup.com
… Unlike fenfluramine, dexfenfluramine is a pure serotonin agonist. Dexfenfluramine may mimic … In randomized, placebo-controlled trials, dexfenfluramine was effective in reducing weight …
Number of citations: 32 academic.oup.com
JM Gardin, D Schumacher, G Constantine, KD Davis… - Jama, 2000 - jamanetwork.com
ContextFenfluramine and dexfenfluramine were voluntarily … patients treated for obesity with dexfenfluramine or phentermine/… (479 and 455 had taken dexfenfluramine and phentermine/…
Number of citations: 222 jamanetwork.com
SL Archer, K Djaballah, M Humbert… - American journal of …, 1998 - atsjournals.org
… of fenfluramine and dexfenfluramine from the marketplace, … In experimental studies, dexfenfluramine, fenfluramine, and … NO) synthase (NOS), dexfenfluramine causes marked …
Number of citations: 125 www.atsjournals.org
LE Vivero, PO Anderson, RF Clark - The Journal of emergency medicine, 1998 - Elsevier
… of fenfluramine or dexfenfluramine with medications that … Sudden discontinuation of fenfluramine or dexfenfluramine … to be equally likely with dexfenfluramine and fenfluramine. In …
Number of citations: 29 www.sciencedirect.com
G Cheymol, J Weissenburger, JM Poirier… - British journal of …, 1995 - ncbi.nlm.nih.gov
… The pharmacokinetic data for dexfenfluramine in normal volunteers obtained in this study, confirm and extend those published for oral and iv administration [4-7]. dF has an extensive …
Number of citations: 68 www.ncbi.nlm.nih.gov
UD McCann, LS Seiden, LJ Rubin, GA Ricaurte - Jama, 1997 - jamanetwork.com
Objectives. —Obesity is an important clinical problem, and the use of dexfenfluramine hydrochloride for weight reduction has been widely publicized since its approval by the Food and …
Number of citations: 146 jamanetwork.com
LE Derby, MW Myers, H Jick - British journal of clinical …, 1999 - Wiley Online Library
Aims To estimate the incidence of newly diagnosed idiopathic stroke among users of fenfluramine, dexfenfluramine and phentermine compared to obese nonusers. Methods We …
Number of citations: 34 bpspubs.onlinelibrary.wiley.com
NJ Weissman, JF Tighe Jr, JS Gottdiener… - New England Journal …, 1998 - Mass Medical Soc
… We modified our randomized, double-blind, placebo-controlled study of dexfenfluramine to … to receive dexfenfluramine (366 patients), investigational sustained-release dexfenfluramine (…
Number of citations: 258 www.nejm.org
AZ CDC - 1997 - wonder.cdc.gov
Fenfluramine and dexfenfluramine are appetite suppressants that were in widespread use in the United States. On July 8, 1997, 24 cases of valvular heart disease in women who had …
Number of citations: 144 wonder.cdc.gov
BK Shively, CA Roldan, EA Gill, T Najarian, SB Loar - Circulation, 1999 - Am Heart Assoc
… has been associated with dexfenfluramine, but its prevalence … 412 subjects included 172 dexfenfluramine patients and 172 … entry criteria (51 dexfenfluramine patients and 17 controls). …
Number of citations: 104 www.ahajournals.org

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